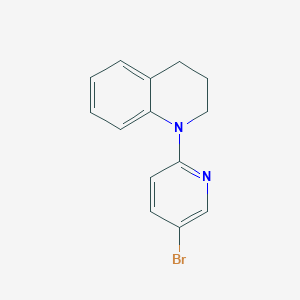![molecular formula C18H22FN3 B1527820 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline CAS No. 1220036-80-5](/img/structure/B1527820.png)
2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline
Descripción general
Descripción
2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline is a chemical compound that features a piperazine ring substituted with a benzyl group and a fluorinated aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides under basic conditions.
Fluorination of Aniline: The fluorinated aniline moiety is prepared through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: N-oxides, oxidized derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: It is used in the study of receptor-ligand interactions and as a tool compound in pharmacological assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorinated aniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through agonistic or antagonistic effects, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Phenyl-1-piperazinyl)methyl]-4-fluoroaniline: Similar structure but with a phenyl group instead of a benzyl group.
2-[(4-Benzyl-1-piperazinyl)methyl]-4-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The benzyl group also contributes to its distinct binding interactions with biological targets, differentiating it from other similar compounds .
Propiedades
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3/c19-17-6-7-18(20)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXRFPRFLAMEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)

![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)










